

A Comparative Analysis of N,N-Dimethylcyclopropanecarboxamide using ^1H and ^{13}C NMR Spectroscopy

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Compound of Interest

Compound Name: *N,N-Dimethylcyclopropanecarboxamide*

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An objective guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of **N,N-Dimethylcyclopropanecarboxamide** in comparison to related small amide molecules.

This guide provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **N,N-Dimethylcyclopropanecarboxamide**. To offer a comprehensive understanding of its spectral features, a direct comparison is made with two structurally related amides: Cyclopropanecarboxamide and N,N-Dimethylformamide. This comparison highlights the influence of the N,N-dimethyl and cyclopropyl moieties on the chemical shifts of neighboring protons and carbons. The experimental data for the comparative compounds are provided, while predicted spectral data are used for **N,N-Dimethylcyclopropanecarboxamide** due to the limited availability of public experimental spectra.

Data Presentation: ^1H and ^{13}C NMR Data Comparison

The following tables summarize the ^1H and ^{13}C NMR spectral data for **N,N-Dimethylcyclopropanecarboxamide** and its selected alternatives.

Table 1: ^1H NMR Spectral Data

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
N,N-Dimethylcyclopropanecarboxamide	N-CH3	~2.9 (syn), ~3.0 (anti)	s, s	-
CH (cyclopropyl)	~1.5	m	-	
CH2 (cyclopropyl)	~0.8, ~0.9	m, m	-	
Cyclopropanecarboxamide	NH2	5.63-5.91	br s	-
CH (cyclopropyl)	1.43	m	-	
CH2 (cyclopropyl)	0.98, 0.79	dd, dd	J = 4.42, 2.98; J = 7.91, 2.95	
N,N-Dimethylformamide	CHO	8.03	s	-
N-CH3 (syn)	2.94	s	-	
N-CH3 (anti)	2.88	s	-	

Note: Data for **N,N-Dimethylcyclopropanecarboxamide** is predicted. "s" denotes singlet, "d" denotes doublet, "dd" denotes doublet of doublets, "m" denotes multiplet, and "br s" denotes broad singlet.

Table 2: ¹³C NMR Spectral Data

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
N,N-Dimethylcyclopropanecarboxamide	C=O	~173
N-CH3 (syn)	~35	
N-CH3 (anti)	~37	
CH (cyclopropyl)	~15	
CH2 (cyclopropyl)	~8	
Cyclopropanecarboxamide	C=O	Not Available
CH (cyclopropyl)	Not Available	
CH2 (cyclopropyl)	Not Available	
N,N-Dimethylformamide	C=O	162.5
N-CH3 (syn)	36.2	
N-CH3 (anti)	31.1	

Note: Data for **N,N-Dimethylcyclopropanecarboxamide** is predicted. Publicly available experimental ^{13}C NMR data for Cyclopropanecarboxamide was not found.

Experimental Protocols

The following provides a general methodology for the acquisition of ^1H and ^{13}C NMR spectra for small organic molecules like **N,N-Dimethylcyclopropanecarboxamide**.

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample or dispense 10-20 μL of the liquid sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O). The choice of solvent depends on the solubility of the analyte and should be noted.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Cap the NMR tube and gently agitate until the sample is completely dissolved.

¹H NMR Acquisition Parameters:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard single-pulse experiment.
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: 1-5 seconds, to allow for full relaxation of the protons.
- Number of Scans: 8 to 16 scans, depending on the sample concentration.
- Spectral Width: A range that encompasses all expected proton signals, typically 0-12 ppm.

¹³C NMR Acquisition Parameters:

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: 2-5 seconds. Due to the longer relaxation times of quaternary carbons, a longer delay may be necessary for their observation.
- Number of Scans: 128 to 1024 scans, or more, are typically required due to the low natural abundance of ¹³C.
- Spectral Width: A range that encompasses all expected carbon signals, typically 0-220 ppm.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum.
- Perform baseline correction.
- Integrate the signals in the ^1H NMR spectrum.
- Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Visualization of NMR Signal Assignments

The following diagrams illustrate the relationship between the chemical structure and the corresponding NMR signals.

Caption: Correlation of ^1H and ^{13}C NMR signals with the molecular structure of **N,N-Dimethylcyclopropanecarboxamide**.

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